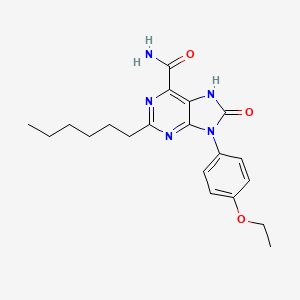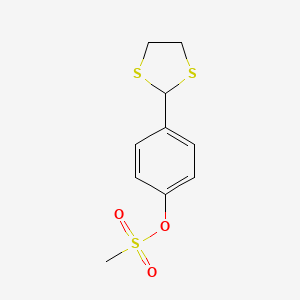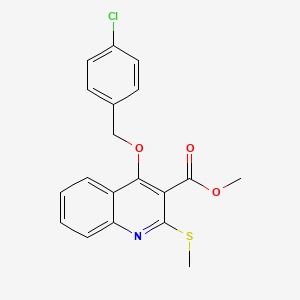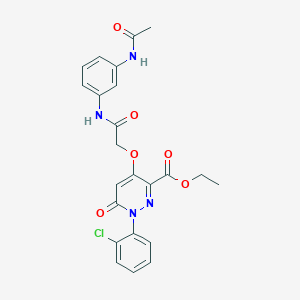
1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and PET Imaging Applications One significant application of related compounds involves the synthesis of carbon-11 labeled isonicotinamides for potential PET imaging agents in Alzheimer's disease research. A study by Gao, Wang, and Zheng (2017) synthesized isonicotinamide derivatives with high radiochemical yield and purity, showing potential for imaging the GSK-3 enzyme in Alzheimer's disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Antitubercular Activity Compounds structurally similar to the one have been synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. A study by Amaroju et al. (2017) prepared various triazol-4-ylmethyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides and found one compound to be particularly active against the MTB pantothenate synthetase, highlighting its potential in tuberculosis treatment (Amaroju et al., 2017).
Molecular Structure and Complexation Research by Conradie et al. (2018) focused on the synthesis, characterization, and structural analysis of novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes. These complexes exhibited hydrogen-bonded 3D supramolecular structures, stabilized by weak intermolecular π…π interactions, showcasing the compound's role in developing new materials with specific molecular architectures (Conradie et al., 2018).
Synthetic Methodologies Another application involves the development of synthetic methodologies. Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce triazole-based NK-1 antagonists, demonstrating the versatility of triazole compounds in synthesizing bioactive molecules with potential therapeutic uses (Jungheim et al., 2006).
Metabolism Studies Varynskyi and Kaplaushenko (2020) conducted a metabolism study on a morpholinium derivative, revealing the structure of the main metabolite through chromatography and mass spectrometry. This research sheds light on the metabolic pathways of triazole-containing compounds, important for understanding their pharmacokinetics and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020).
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-17-5-3-2-4-16(17)19(8-9-19)18(25)21-12-14-13-24(23-22-14)15-6-10-20-11-7-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILDUJWHVFAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)
![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)